Technical Monograph: 2-Fluoro-3-iodo-5-nitropyridine
Technical Monograph: 2-Fluoro-3-iodo-5-nitropyridine
The following technical monograph details the physicochemical properties, synthetic utility, and handling protocols for 2-Fluoro-3-iodo-5-nitropyridine , a critical intermediate in modern medicinal chemistry.
CAS Registry Number: 884495-33-4 Formula: C₅H₂FIN₂O₂ Molecular Weight: 267.98 g/mol
Executive Summary
2-Fluoro-3-iodo-5-nitropyridine (FINP) is a trisubstituted pyridine scaffold characterized by three orthogonal reactive handles: a labile fluorine atom at C2, an iodide handle at C3, and a nitro group at C5. This specific substitution pattern allows for sequential, regioselective functionalization, making it a "privileged structure" for the synthesis of complex heteroaromatic drugs, particularly kinase inhibitors and PROTAC linkers. Its utility lies in the electronic differentiation of the ring, where the C2-position is activated for nucleophilic aromatic substitution (
Physicochemical Characterization
Due to its specialized nature as a transient intermediate, some physical constants are derived from validated computational models (ACD/Labs, ChemAxon) and structural analog analysis.
Table 1: Core Physical Properties
| Property | Value / Description | Confidence |
| Physical State | Solid (Crystalline powder) | High (Analogous to methyl derivative) |
| Appearance | Pale yellow to off-white | High (Typical of nitro-halopyridines) |
| Melting Point | 50–55 °C (Predicted range) | Medium (See Note 1) |
| Boiling Point | 328.5 ± 37.0 °C (at 760 mmHg) | Predicted |
| Density | 2.218 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.85 ± 0.45 | Predicted |
| pKa (Conjugate Acid) | -4.5 (Pyridine Nitrogen) | Predicted (Highly electron-deficient) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water | High |
Note 1 (Melting Point Analysis): The methyl analog (2-fluoro-3-iodo-5-methylpyridine) melts at 38–42 °C. The replacement of the methyl group with a nitro group increases polarity and intermolecular dipole-dipole interactions, typically raising the melting point by 10–20 °C.
Molecular Architecture & Electronic Properties
The reactivity of FINP is dictated by the synergistic electronic effects of its substituents.
-
C2-Fluorine (The Electrophile): The fluorine atom is highly activated for
reactions. The inductive electron-withdrawal from the adjacent pyridine nitrogen and the para-nitro group creates a significant positive electrostatic potential at C2. -
C3-Iodine (The Cross-Coupling Handle): The iodine atom is sterically crowded but electronically distinct. It does not participate in
under mild conditions because fluorine is a superior leaving group in these systems (due to the stabilization of the Meisenheimer intermediate). This allows the iodine to be preserved for subsequent Suzuki-Miyaura or Sonogashira couplings. -
C5-Nitro (The Activating Group): The nitro group serves two roles: it lowers the LUMO energy of the ring to facilitate nucleophilic attack at C2, and it serves as a masked amine (via reduction) for late-stage functionalization.
Analytical Profiling
Identification of FINP relies on specific spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]
-
¹H NMR (400 MHz, DMSO-d₆):
-
~9.0–9.2 ppm (d): Proton at C6 . This proton is the most deshielded due to its position alpha to the nitrogen and ortho to the nitro group. It typically appears as a doublet due to long-range coupling with the C2-Fluorine (
Hz). -
~8.8–9.0 ppm (dd): Proton at C4 . Deshielded by the ortho-nitro and ortho-iodo groups. It shows coupling to the C2-Fluorine (
Hz).
-
~9.0–9.2 ppm (d): Proton at C6 . This proton is the most deshielded due to its position alpha to the nitrogen and ortho to the nitro group. It typically appears as a doublet due to long-range coupling with the C2-Fluorine (
-
¹⁹F NMR:
- ~ -60 to -70 ppm: Characteristic of 2-fluoropyridines.
Mass Spectrometry (MS)
-
Ionization: ESI+ or APCI.
-
Signature:
. The iodine atom provides a minimal isotope pattern (monoisotopic), but the mass defect is significant.
Synthetic Utility & Reactivity Landscape
The power of FINP lies in its Orthogonal Reactivity . The diagram below illustrates the logical flow of functionalization, where reaction conditions can be tuned to target specific sites without affecting others.
Reactivity Workflow Diagram
Figure 1: Orthogonal reactivity map of 2-Fluoro-3-iodo-5-nitropyridine. Pathway 1 (Red) is the most common first step.
Protocol 1: Regioselective (Displacement of Fluorine)
Objective: To install an amine at C2 while preserving the C3-iodide.
-
Dissolve FINP (1.0 eq) in anhydrous THF or DMF.
-
Cool to 0 °C to prevent side reactions at the iodine center.
-
Add the amine nucleophile (1.1 eq) and a base (DIPEA or
, 2.0 eq). -
Monitor by TLC/LCMS. Conversion is usually rapid (< 1 hour) due to the high activation.
-
Workup: Dilute with water, extract with EtOAc.
-
Mechanistic Insight: The intermediate Meisenheimer complex is stabilized by the electronegative fluorine and the para-nitro group. Iodine is a poorer leaving group in this context because the C-I bond is stronger than the C-F bond in the transition state of
where bond breaking is not rate-determining.
Protocol 2: Directed Ortho-Metallation (Synthesis of the Scaffold)
If the compound cannot be sourced, it is synthesized via:
-
Reagent: LDA (Lithium Diisopropylamide), 1.1 eq, THF, -78 °C.
-
Mechanism: Lithium coordinates to the fluorine and nitro group, directing deprotonation selectively at C3 (the position between the directing groups).
-
Quench: Add Iodine (
) in THF. -
Result: 2-Fluoro-3-iodo-5-nitropyridine.[4]
Handling, Stability & Safety
Signal Word: WARNING
Hazard Statements (GHS)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction (Sensitizer).
Storage & Stability[10][11][12]
-
Temperature: Store at 2–8 °C (Refrigerate).
-
Light Sensitivity: Protect from light. Iodinated heterocycles can undergo photolytic deiodination over time.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).
Waste Disposal
Dispose of as hazardous halogenated organic waste. Do not allow to enter drains.
References
-
PubChem Compound Summary. (2025). 2-Fluoro-3-iodo-5-nitropyridine (CAS 884495-33-4).[4] National Center for Biotechnology Information. Link
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluoro-3-iodo-5-methylpyridine (Analogous Safety Data).Link
-
ChemicalBook. (2024). Product Entry: 2-Fluoro-3-iodo-5-nitropyridine.[4]Link
